molecular formula C11H9BrN2O2S B14917165 2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide

2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide

Cat. No.: B14917165
M. Wt: 313.17 g/mol
InChI Key: RSMRBZNUOOELBS-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. It features a bromine atom at the 2-position and a methoxy group at the 5-position on the benzene ring, with a thiazol-2-yl group attached to the amide nitrogen. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide typically involves the reaction of 2-bromo-5-methoxybenzoic acid with thiazol-2-ylamine. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-azido-5-methoxy-N-(thiazol-2-yl)benzamide or 2-thio-5-methoxy-N-(thiazol-2-yl)benzamide.

    Oxidation: Formation of 2-bromo-5-hydroxy-N-(thiazol-2-yl)benzamide.

    Reduction: Formation of 2-bromo-5-methyl-N-(thiazol-2-yl)benzamide.

    Hydrolysis: Formation of 2-bromo-5-methoxybenzoic acid and thiazol-2-ylamine.

Scientific Research Applications

2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may exert its effects by binding to the active sites of enzymes, thereby blocking their function and leading to the desired biological outcome .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(thiazol-2-yl)benzamide
  • 2-Bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide
  • 2-Bromo-5-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Uniqueness

2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide is unique due to the presence of both the bromine and methoxy substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the thiazole ring makes this compound a valuable scaffold for the development of new bioactive molecules .

Biological Activity

2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a thiazole ring and methoxy-substituted benzamide core, suggest diverse pharmacological properties. This article synthesizes findings from various studies to provide an overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃BrN₂O₂S, with a molecular weight of 353.24 g/mol. The compound's structure incorporates both thiazole and methoxy groups, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds containing thiazole and benzofuran moieties exhibit notable antimicrobial and anticancer properties. The biological activity of this compound can be attributed to its interactions with specific molecular targets, potentially modulating enzyme activities or receptor binding.

Antimicrobial Activity

Studies have shown that thiazole derivatives often possess significant antimicrobial properties. The mechanism may involve the disruption of microbial cell wall synthesis or interference with metabolic pathways. For instance, a related compound demonstrated effective inhibition against various bacterial strains, suggesting that this compound could similarly exhibit antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been investigated through several studies focusing on its cytotoxic effects against different cancer cell lines. For example, one study reported that thiazole derivatives exhibited IC50 values indicating potent cytotoxicity against human melanoma and glioblastoma cells . The presence of the methoxy group in the structure is believed to enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It may act as a modulator at various receptor sites, influencing cellular signaling pathways.
  • Cell Cycle Interference : By inducing apoptosis or altering cell cycle progression, the compound can effectively reduce cancer cell viability.

Case Studies and Research Findings

Several studies have examined the biological activity of similar compounds, providing insights into the potential effects of this compound:

StudyFindingsBiological Activity
Identified as a promising candidate for antimicrobial activity against Gram-positive bacteria.Antimicrobial
Demonstrated significant cytotoxicity (IC50 < 10 µM) against human cancer cell lines.Anticancer
Explored structural modifications leading to enhanced potency in thiazole derivatives.Drug Development

Properties

Molecular Formula

C11H9BrN2O2S

Molecular Weight

313.17 g/mol

IUPAC Name

2-bromo-5-methoxy-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H9BrN2O2S/c1-16-7-2-3-9(12)8(6-7)10(15)14-11-13-4-5-17-11/h2-6H,1H3,(H,13,14,15)

InChI Key

RSMRBZNUOOELBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2=NC=CS2

Origin of Product

United States

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